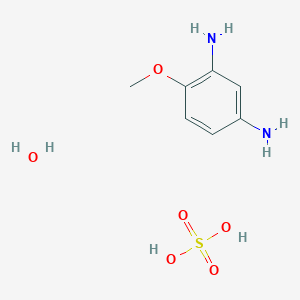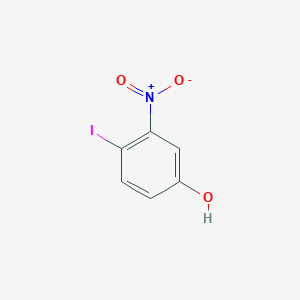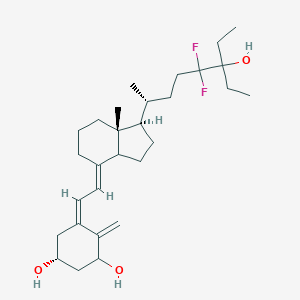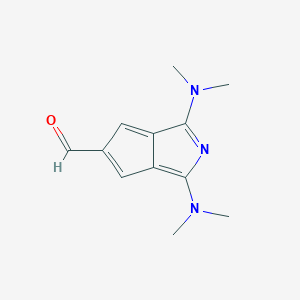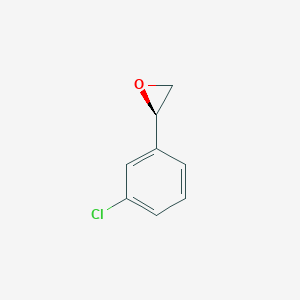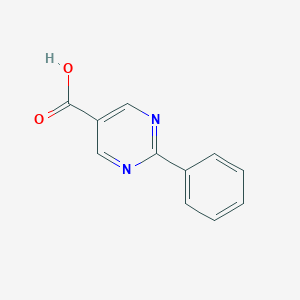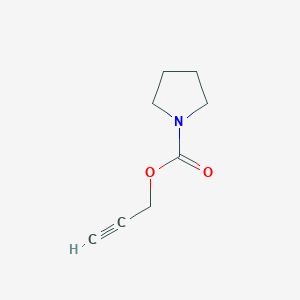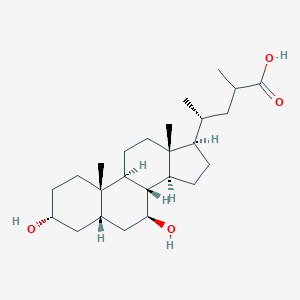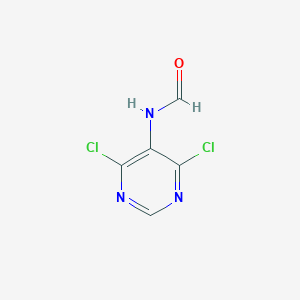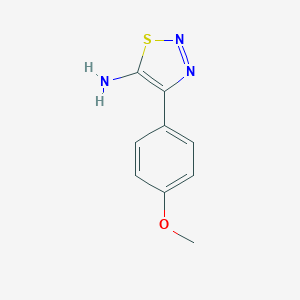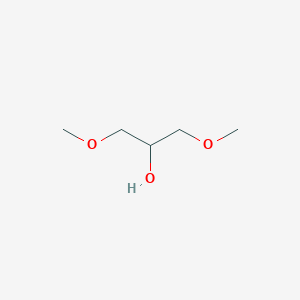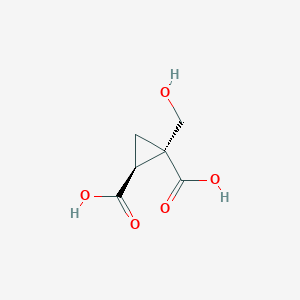
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid, also known as HMDA, is a chiral building block used in the synthesis of various chemical compounds. It is a cyclic dicarboxylic acid that contains a cyclopropane ring, which makes it an interesting and versatile molecule for scientific research applications.
Wirkmechanismus
The mechanism of action of (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It can also form stable complexes with metal ions, which can be used in catalysis.
Biochemische Und Physiologische Effekte
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid has not been extensively studied for its biochemical and physiological effects, but it has been shown to be non-toxic and non-mutagenic. It has also been used as a food additive and has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid in lab experiments include its chiral nature, its versatility in various chemical reactions, and its ability to form stable complexes with metal ions. The limitations include its cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
Possible future directions for (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid research include its use in the development of new drugs and the optimization of its synthesis and purification methods. It may also have potential applications in the field of nanotechnology and as a biomaterial for tissue engineering. Further studies on its biochemical and physiological effects may also be warranted.
Synthesemethoden
The synthesis of (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid can be achieved through various methods, including the reaction of 1,3-dioxolane with ethyl diazoacetate, or the reaction of ethylene oxide with ethyl chloroformate. These methods have been optimized to produce (1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid in high yields and purity.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid has been used as a chiral building block in the synthesis of various compounds, including amino acids, peptides, and pharmaceuticals. It has also been used in the development of chiral stationary phases for chromatography and as a ligand in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
114644-54-1 |
|---|---|
Produktname |
(1R,2S)-1-(Hydroxymethyl)cyclopropane-1,2-dicarboxylic acid |
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
(1R,2S)-1-(hydroxymethyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-2-6(5(10)11)1-3(6)4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 |
InChI-Schlüssel |
AGPJMKIHWGYTFH-CVYQJGLWSA-N |
Isomerische SMILES |
C1[C@@H]([C@]1(CO)C(=O)O)C(=O)O |
SMILES |
C1C(C1(CO)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C1(CO)C(=O)O)C(=O)O |
Synonyme |
1,2-Cyclopropanedicarboxylicacid,1-(hydroxymethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



